1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader discovery of platelet-activating factor compounds that began in the late 1960s. The foundational work commenced when Barbaro and Zvaifler first described a substance that caused antigen-induced histamine release from rabbit platelets producing antibodies in passive cutaneous anaphylaxis in 1966. This initial observation laid the groundwork for subsequent investigations that would eventually lead to the identification of various platelet-activating factor analogs, including the octadecanoyl variant.
The progressive understanding of these bioactive phospholipids continued when Henson described a soluble factor released from leukocytes that induced vasoactive amine release in platelets. Further observations by Siraganuan and Osler identified the existence of a diluted substance that had the capacity to cause platelet activation. The systematic investigation of these phenomena culminated in 1972 when the term platelet-activating factor was coined by Benveniste, Henson, and Cochrane. The structural elucidation of the parent platelet-activating factor compound was later accomplished by Demopoulos, Pinckard, and Hanahan in 1979.
The identification and characterization of this compound emerged as part of the expanding research into platelet-activating factor analogs with varying fatty acid chain lengths. The recognition that different acyl chain compositions could influence biological activity led researchers to investigate compounds with longer fatty acid chains, including the octadecanoyl (stearic acid) derivative. This compound was identified as part of the naturally occurring phospholipid species that exhibit platelet-activating factor-like biological properties.
Nomenclature and Classification in Phospholipid Taxonomy
This compound belongs to the class of organic compounds known as glycerophosphocholines, which are lipids containing a glycerol moiety carrying a phosphocholine at the 3-position. Within the broader phospholipid taxonomy, this compound is classified as a glycerophospholipid, specifically a 1,2-diacyl-sn-glycero-3-phosphocholine where the two acyl substituents at positions 1 and 2 are specified as stearoyl and acetyl respectively.
The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions for phospholipid naming. The compound name indicates the specific fatty acid composition: 1-octadecanoyl refers to the stearic acid (18-carbon saturated fatty acid) esterified at the sn-1 position of the glycerol backbone, while 2-acetyl indicates the acetate group attached at the sn-2 position. The sn-glycero-3-phosphocholine portion describes the glycerol backbone with phosphocholine attached at the sn-3 position.
According to the Lipid Maps classification system, this compound falls under the category of glycerophospholipids, main class of glycerophosphocholines, and sub-class of 1,2-diacylglycerophosphocholines. The glycerophospholipids constitute the main structural component of biological membranes and are characterized by their amphipathic nature, possessing both hydrophobic fatty acid chains and hydrophilic phosphate-containing head groups.
Relationship to Platelet-Activating Factor Family
This compound is functionally and structurally related to platelet-activating factor, serving as a member of the broader platelet-activating factor family of bioactive phospholipids. Platelet-activating factor was recognized as the first phospholipid known to have messenger functions and is characterized as a potent phospholipid activator and mediator of numerous leukocyte functions, platelet aggregation and degranulation, inflammation, and anaphylaxis.
The relationship between this compound and the platelet-activating factor family is defined by their shared structural framework: all members possess a glycerophosphocholine backbone with varying fatty acid or alkyl chain compositions. The canonical platelet-activating factor structure typically features a 16-carbon alkyl chain at the sn-1 position connected via an ether linkage, while this compound features an 18-carbon fatty acid chain connected via an ester linkage.
The biological significance of these structural variations lies in their differential effects on cellular responses and metabolic stability. Platelet-activating factor compounds are produced by a variety of cells, particularly those involved in host defense such as platelets, endothelial cells, neutrophils, monocytes, and macrophages. The production occurs in larger quantities by inflammatory cells in response to specific stimuli, and the activity is controlled by platelet-activating factor acetylhydrolases.
Molecular Identity and Synonyms
The molecular identity of this compound is definitively established through its chemical structure and associated identifiers. The compound possesses the molecular formula C28H56NO8P and exhibits a molecular weight of 565.7 grams per mole. The Chemical Abstracts Service registry number for this compound is 79549-26-1.
Table 1: Molecular Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C28H56NO8P |
| Molecular Weight | 565.7 g/mol |
| Chemical Abstracts Service Number | 79549-26-1 |
| PubChem Compound Identifier | 135340 |
| Creation Date in Database | 2005-08-08 |
| Last Modification Date | 2025-05-18 |
The International Union of Pure and Applied Chemistry name for this compound is [(2R)-2-acetyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate. The compound is functionally related to acetic acid and octadecanoic acid, reflecting its structural composition.
Several synonyms are recognized for this compound in the scientific literature and chemical databases. The compound is also known as Platelet-activating factor C18, reflecting its membership in the platelet-activating factor family with an 18-carbon fatty acid chain. Alternative nomenclature includes 1-stearoyl-2-acetyl-sn-glycero-3-phosphocholine, which specifies the stearic acid component, and the abbreviated form PC(18:0/2:0), which indicates the fatty acid composition using standard lipid notation.
Significance in Phospholipid Biochemistry Research
The significance of this compound in phospholipid biochemistry research extends across multiple domains of cellular and molecular biology. This compound has contributed to the understanding of structure-activity relationships within the platelet-activating factor family, particularly regarding how fatty acid chain length and saturation influence biological activity and metabolic stability.
Research involving this compound has enhanced understanding of phospholipid-mediated cellular signaling mechanisms. The compound serves as a tool for investigating the specificity of platelet-activating factor receptors and the downstream signaling pathways activated by different structural variants of platelet-activating factor. Studies have demonstrated that platelet-activating factor serves as a reciprocal messenger between the immune and nervous systems, and compounds like this compound contribute to understanding these complex interactions.
The compound has particular relevance in inflammation research, where it contributes to understanding how different platelet-activating factor analogs influence inflammatory responses. Research has shown that platelet-activating factor compounds can have either beneficial or detrimental effects on inflammation-related pathology, and the structural variations present in compounds like this compound help elucidate these differential effects.
Table 2: Research Applications of this compound
| Research Domain | Application | Significance |
|---|---|---|
| Receptor Pharmacology | Structure-activity relationship studies | Understanding receptor specificity |
| Inflammation Research | Comparative bioactivity analysis | Elucidating differential inflammatory responses |
| Membrane Biology | Lipid-protein interaction studies | Characterizing membrane dynamics |
| Signal Transduction | Pathway activation analysis | Mapping cellular response mechanisms |
| Metabolic Studies | Enzymatic degradation research | Understanding phospholipid metabolism |
The metabolic aspects of this compound have provided insights into phospholipid acetylhydrolase activity and the regulation of bioactive phospholipid levels in biological systems. The compound serves as a substrate for studying the enzymatic pathways that control platelet-activating factor-like molecule concentrations, contributing to understanding how cells maintain appropriate levels of these potent signaling molecules.
In membrane biology research, this compound contributes to understanding how different phospholipid species influence membrane properties and cellular functions. The amphipathic nature of glycerophospholipids, including this compound, drives the formation of lipid bilayer structures that are fundamental to cellular membrane organization. Research has shown that the specific composition of membrane phospholipids can influence membrane stability, permeability, and fluidity through alterations in their structural compositions.
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(31)34-24-27(37-26(2)30)25-36-38(32,33)35-23-22-29(3,4)5/h27H,6-25H2,1-5H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLILTKBYHPOIA-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601000586 | |
| Record name | 2-(Acetyloxy)-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79549-26-1 | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79549-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platelet-activating factor C18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079549261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)-3-(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601000586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acetyl-CoA:1-Alkyl-2-lyso-sn-glycero-3-phosphocholine Acetyltransferase Pathway
Microsomal preparations from rat spleen catalyze the transfer of an acetyl group from acetyl-CoA to 1-alkyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PAF). Key parameters include:
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Km for acetyl-CoA : 67 µM, indicating moderate substrate affinity.
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Optimal lyso-PAF concentration : 30 µM, with inhibition observed at higher concentrations due to substrate aggregation.
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Specific activity : ~10 nmol/min/mg protein under optimal conditions.
This pathway is distinct from long-chain acyltransferases, as it exhibits no activity toward palmitoyl-CoA or other fatty acyl-CoAs.
CDP-Choline:1-Alkyl-2-acetyl-sn-glycerol Cholinephosphotransferase Pathway
Rat spleen microsomes also mediate the synthesis via cholinephosphotransferase, which transfers phosphocholine from CDP-choline to 1-alkyl-2-acetyl-sn-glycerol. Critical features include:
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pH optimum : 8.0, contrasting with pH 8.5 for diacylglycerol cholinephosphotransferases.
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Cofactor effects : Dithiothreitol (DTT) enhances activity by stabilizing sulfhydryl groups, whereas it inhibits diacylglycerol enzymes.
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Substrate versatility : 1-alkyl-2-acetyl-sn-glycerols with varying alkyl chain lengths (C16:0, C18:0, C18:1) are accepted.
Optimization of Reaction Conditions
pH and Temperature Profiles
Substrate Specificity and Kinetic Parameters
Table 1 compares kinetic properties of the two enzymatic routes:
Analytical Characterization
Post-synthesis verification employs:
-
Electrospray ionization mass spectrometry (ESI-MS) : Confirms molecular ion peaks at m/z 565.7 [M+H]+.
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Thin-layer chromatography (TLC) : Rf values of 0.42 in chloroform-methanol-water (65:35:6, v/v/v).
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Nuclear magnetic resonance (NMR) : Characteristic shifts at δ 2.05 ppm (acetyl methyl) and δ 5.20 ppm (sn-2 glycerol proton).
Challenges in Synthesis
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Substrate inhibition : Lyso-PAF concentrations >50 µM reduce acetyltransferase activity by 40%.
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Enzyme instability : Microsomal preparations lose 50% activity after 24 hours at 4°C.
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Product hydrolysis : Contaminating phospholipases in supernatant fractions hydrolyze 30% of product unless inhibited .
Chemical Reactions Analysis
Types of Reactions: 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, under controlled temperature.
Substitution: Nucleophiles such as amines or thiols, under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and applications.
Scientific Research Applications
Pharmacological Applications
1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine has been studied for its role in modulating immune responses and inflammation. Its applications include:
- Anti-inflammatory Effects : Research indicates that this compound can influence leukocyte migration, which is crucial in inflammatory responses. Studies have shown that it acts as a chemokinetic agent at lower concentrations and a chemotactic agent at higher concentrations, facilitating the movement of neutrophils in response to inflammatory signals .
- Cardiovascular Health : The compound has implications in cardiovascular research, particularly in understanding how oxidized phospholipids affect endothelial function and vascular health. It is involved in the signaling pathways that regulate nitric oxide synthase activity, which is vital for maintaining vascular tone and function .
Biochemical Applications
In biochemistry, this compound serves as a model compound for studying membrane dynamics and lipid interactions:
- Membrane Studies : Its structural properties make it suitable for investigating lipid bilayer formation and stability. The compound can be utilized in creating liposomes and mixed micelles, which are important for drug delivery systems .
- Lipidomics Research : The compound is relevant in lipidomics, where it helps elucidate the roles of phospholipids in cellular processes. Its interactions with proteins and other lipids can provide insights into cellular signaling mechanisms .
Case Study 1: Immune Response Modulation
A study examined the effects of this compound on human neutrophil migration. The findings revealed that this compound significantly enhances neutrophil chemotaxis through specific receptor interactions, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Endothelial Function
Research investigating the impact of oxidized phospholipids on endothelial cells found that this compound plays a critical role in modulating endothelial barrier function. This has implications for understanding atherosclerosis and other cardiovascular diseases .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmacology | Modulates immune responses; anti-inflammatory properties |
| Cardiovascular Research | Influences endothelial function; affects vascular health |
| Biochemical Studies | Used in membrane dynamics research; lipid bilayer formation |
| Lipidomics | Helps elucidate roles of phospholipids in cellular processes |
Mechanism of Action
The mechanism of action of 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine involves its interaction with specific receptors on the cell surface, known as platelet-activating factor receptors (PAFR). Upon binding to PAFR, it activates G-proteins, leading to a cascade of intracellular signaling events. These events include the activation of phospholipases, release of secondary messengers, and modulation of gene expression . This compound plays a crucial role in mediating inflammatory responses, platelet aggregation, and other physiological processes.
Comparison with Similar Compounds
Lysophosphatidylcholines (Lyso-PCs)
Lyso-PCs contain a single acyl chain and a hydroxyl group at sn-2. Key examples include:
*Note: Exact molecular formula inferred from structural analogs (e.g., ).
Functional Differences :
Diacylphosphatidylcholines (PCs) with Varied Acyl Chains
Diacyl-PCs have two acyl chains. Differences in chain length and saturation impact membrane properties and biological activity:
Key Findings :
Alkyl-Acetyl Phosphatidylcholines (PAF Analogs)
PAF analogs feature an ether bond at sn-1 instead of an ester. These compounds are potent signaling molecules:
Functional Comparison :
Ethanolamine-Containing Analogs
Phosphatidylethanolamines (PEs) differ in head group polarity and function:
Research Implications
- The acetyl group in 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine may mimic endogenous signaling lipids, making it valuable for studying receptor interactions .
- Its ester bond allows enzymatic regulation, contrasting with alkyl-PAF’s stability .
- Comparative studies with Lyso-PCs highlight how sn-2 modifications alter micelle formation and biological activity .
Biological Activity
1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine, commonly known as a potent phospholipid and a derivative of platelet-activating factor (PAF), plays a significant role in various biological processes, including inflammation, immune response, and cell signaling. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is characterized by its unique structure, which includes an octadecanoyl group at the sn-1 position and an acetyl group at the sn-2 position of the glycerol backbone. This structural configuration is essential for its biological functions.
Structural Formula
The primary mechanism of action for this compound involves its interaction with specific receptors on cell surfaces, particularly the platelet-activating factor receptors (PAFR). Upon binding to these receptors, it activates G-proteins, leading to intracellular signaling cascades that promote various physiological responses such as:
- Activation of Phospholipases : This leads to the generation of secondary messengers.
- Modulation of Gene Expression : Influences transcription factors involved in inflammatory responses.
- Cell Migration and Activation : Particularly in immune cells like neutrophils.
Inflammation and Immune Response
Research indicates that this compound acts as a potent mediator in inflammatory processes. It has been shown to stimulate human neutrophils, enhancing their migration and activation during immune responses .
Antihypertensive Effects
Studies have reported antihypertensive activities associated with this compound. It has been suggested that its action may involve modulation of vascular smooth muscle cell activity, contributing to blood pressure regulation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other phospholipids, such as:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 1-Octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine | Contains an octadecenoyl group instead of an acetyl group | Altered inflammatory response |
| 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine | Shorter hexadecyl chain | Reduced potency in platelet activation |
| 1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphorylcholine | Methyl group at sn-2 position | Changes in membrane fluidity and signaling |
Case Studies
Several studies have explored the effects of this compound on various cell types:
- Neutrophil Activation : A study demonstrated that this compound significantly enhances the migration of human neutrophils in vitro, indicating its role as a chemotactic factor .
- Vascular Smooth Muscle Cells : Research indicated that it could stimulate mitogenic responses in smooth muscle cells, suggesting potential applications in cardiovascular health .
- Platelet Activation : The compound has been shown to induce delayed aggregation in platelets, emphasizing its importance in hemostasis and thrombosis .
Q & A
Q. Table 1. Solubility and Stability of 1-Octadecanoyl-2-acetyl-sn-glycero-3-phosphocholine
| Solvent | Concentration (mg/mL) | Stability (at -20°C) |
|---|---|---|
| Ethanol | 25 | >6 months |
| Chloroform | 30 | >12 months |
| PBS (pH 7.4) | 1 | <24 hours |
| Source: Cayman Chemical stability data |
Q. Table 2. Key NMR Peaks for Structural Validation
| Proton/Carbon | Chemical Shift (ppm) | Assignment |
|---|---|---|
| sn-2 H | 5.08 | Glycerol sn-2 proton |
| Acetyl CH3 | 2.06 | Acetyl group |
| Choline N(CH3)3 | 3.22 | Phosphocholine head |
| Source: Synthetic protocol validation |
Theoretical Framework Integration
- Link studies to lipid signaling theories, such as the "PLA2-lyso-PC-IL-1β axis" in inflammation . For synthetic work, anchor to stereochemical retention principles in glycerophospholipid synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
